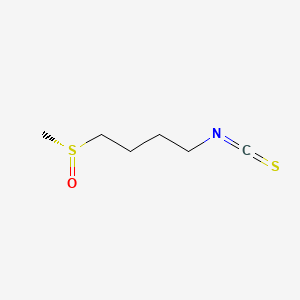
L-Sulforaphane
Vue d'ensemble
Description
Le sulforaphane est un composé isothiocyanate riche en soufre que l'on trouve dans les légumes crucifères comme le brocoli, les choux de Bruxelles et le chou . Il est dérivé d'un composé précurseur appelé glucoraphanine, qui est converti en sulforaphane par l'action de l'enzyme myrosinase lorsque le tissu végétal est endommagé . Le sulforaphane a suscité un intérêt considérable en raison de ses bienfaits potentiels pour la santé, en particulier ses propriétés anticancéreuses .
Applications De Recherche Scientifique
Sulforaphane has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying isothiocyanate chemistry.
Medicine: Investigated for its potential anticancer properties, ability to reduce inflammation, and protective effects against neurodegenerative diseases
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
L-Sulforaphane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound activates Nrf2, leading to the induction of phase II detoxification enzymes such as heme oxygenase-1 (HO-1), quinone reductase, and glutathione S-transferase . These enzymes enhance the cellular defense mechanisms against oxidative stress and detoxify harmful substances. Additionally, this compound inhibits histone deacetylase (HDAC) enzymes, which play a role in gene expression regulation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and suppresses tumor stem cells . It also affects the cell cycle by arresting it in the G2/M and G1 phases . Furthermore, this compound enhances the cellular antioxidant capacity by upregulating the expression of antioxidant enzymes through the Nrf2 pathway . In immune cells, this compound reduces the production of pro-inflammatory cytokines and promotes the activation of antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It binds to and modifies cysteine residues on Keap1, a protein that inhibits Nrf2 under normal conditions . This modification leads to the release and activation of Nrf2, which translocates to the nucleus and binds to antioxidant response elements (ARE) in the DNA, promoting the expression of detoxification and antioxidant genes . This compound also inhibits HDAC enzymes, leading to increased acetylation of histones and changes in gene expression . Additionally, it modulates the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and resistant to oxidation . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to the activation of antioxidant and detoxification pathways, while long-term exposure may result in sustained changes in gene expression and cellular metabolism . In in vitro and in vivo studies, this compound has demonstrated long-term protective effects against oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress, improving lipid profiles, and enhancing insulin sensitivity . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau or diminish at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, where it conjugates with glutathione and is subsequently converted to sulforaphane-cysteine and sulforaphane-N-acetylcysteine . These metabolites are excreted in the urine. This compound also influences metabolic flux by modulating the activity of enzymes involved in lipid and glucose metabolism . For example, it activates AMP-activated protein kinase (AMPK) and inhibits sterol regulatory element-binding protein-1c (SREBP-1c), leading to improved lipid profiles and insulin sensitivity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . For instance, it has been shown to accumulate in the mitochondria, where it exerts its antioxidant effects . Additionally, this compound can be conjugated with glutathione and transported to different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is known to localize in the cytoplasm, nucleus, and mitochondria . In the cytoplasm, it interacts with Keap1 and activates the Nrf2 pathway . In the nucleus, this compound promotes the expression of antioxidant and detoxification genes by binding to AREs . In the mitochondria, this compound enhances mitochondrial function and reduces oxidative stress . Post-translational modifications, such as acetylation and phosphorylation, may also influence the subcellular localization and activity of this compound .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le sulforaphane peut être synthétisé par hydrolyse de la glucoraphanine par l'enzyme myrosinase . Ce processus implique le clivage de la liaison thioglucoside dans la glucoraphanine pour produire du d-glucose et un thiohydroxamate-O-sulfinate instable, qui se réarrange pour former du sulforaphane en milieu neutre .
Méthodes de production industrielle : La production industrielle de sulforaphane implique souvent l'utilisation de cellules de levure exprimant la myrosinase pour hydrolyser la glucoraphanine extraite des graines de brocoli . Cette méthode est efficace et permet de réutiliser le catalyseur à cellules entières de levure plusieurs fois, tout en maintenant des rendements élevés de sulforaphane .
Analyse Des Réactions Chimiques
Types de réactions : Le sulforaphane subit diverses réactions chimiques, notamment :
Oxydation : Le sulforaphane peut être oxydé pour former de la sulfone de sulforaphane.
Réduction : La réduction du sulforaphane peut conduire à la formation de thiol de sulforaphane.
Substitution : Le sulforaphane peut participer à des réactions de substitution nucléophile en raison de la présence du groupe isothiocyanate.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Agents réducteurs tels que le borohydrure de sodium.
Substitution : Nucléophiles tels que les amines ou les thiols.
Principaux produits :
Oxydation : Sulfone de sulforaphane.
Réduction : Thiol de sulforaphane.
Substitution : Divers isothiocyanates substitués.
4. Applications de la recherche scientifique
Le sulforaphane a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude de la chimie des isothiocyanates.
Médecine : Investigue pour ses propriétés anticancéreuses potentielles, sa capacité à réduire l'inflammation et ses effets protecteurs contre les maladies neurodégénératives
5. Mécanisme d'action
Le sulforaphane exerce ses effets par plusieurs mécanismes :
Désintoxication : Induise les enzymes de désintoxication de phase II, telles que la glutathion S-transférase, qui aident à la désintoxication des carcinogènes.
Activité antioxydante : Active la voie du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2), conduisant à l'expression d'enzymes antioxydantes.
Arrêt du cycle cellulaire : Inhibe la prolifération cellulaire en arrêtant le cycle cellulaire aux phases G2/M et G1.
Induction de l'apoptose : Favorise l'apoptose dans les cellules cancéreuses par l'activation des caspases et de la voie mitochondriale.
Comparaison Avec Des Composés Similaires
Le sulforaphane est unique parmi les isothiocyanates en raison de ses puissantes activités biologiques. Les composés similaires incluent :
Isothiocyanate de phénéthyle : Trouvé dans le cresson, connu pour ses propriétés anticancéreuses.
Isothiocyanate d'allyle : Trouvé dans la moutarde et le raifort, connu pour ses propriétés antimicrobiennes.
Isothiocyanate de benzyle : Trouvé dans les graines de papaye, connu pour ses propriétés anticancéreuses et antimicrobiennes.
Le sulforaphane se démarque par sa forte capacité à induire les enzymes de désintoxication de phase II et sa large gamme de bienfaits pour la santé .
Propriétés
IUPAC Name |
1-isothiocyanato-4-methylsulfinylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMJBTUFCVSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036732 | |
| Record name | Sulforaphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulforaphane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4478-93-7 | |
| Record name | Sulforaphane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulforaphane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sulforaphane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulforaphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Sulforaphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFORAPHANE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41684WL1GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulforaphane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


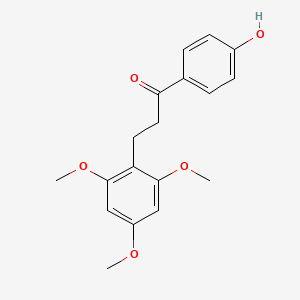

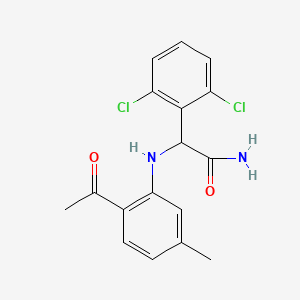
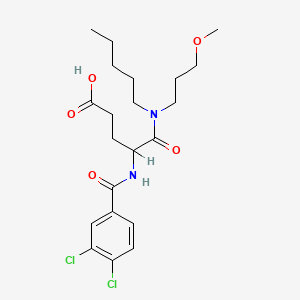
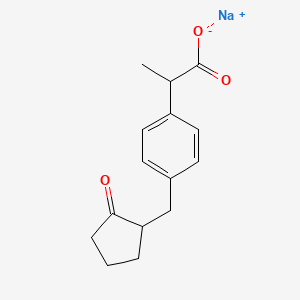
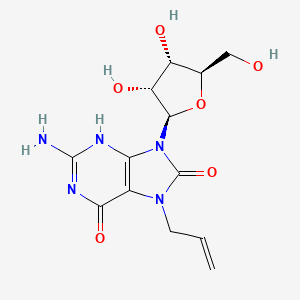
![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)
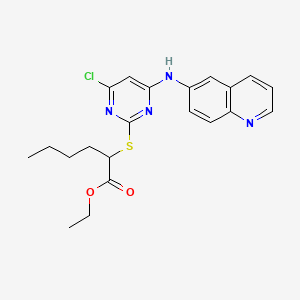
![(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[1-[[(2S)-1-amino-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methylheptanamide](/img/structure/B1675262.png)

![6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1675266.png)

![3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate](/img/structure/B1675268.png)

